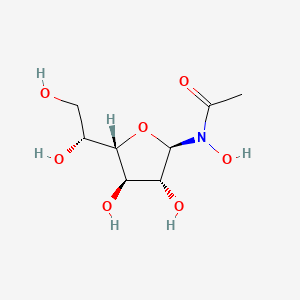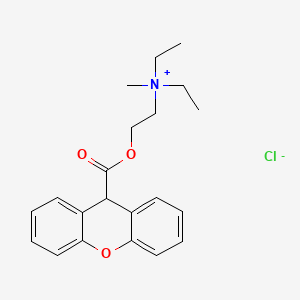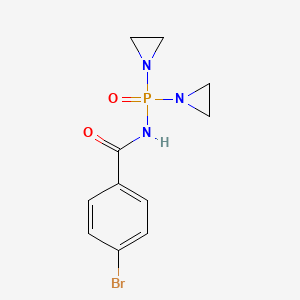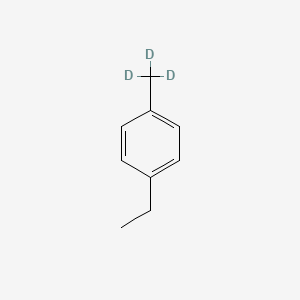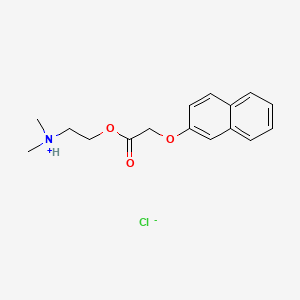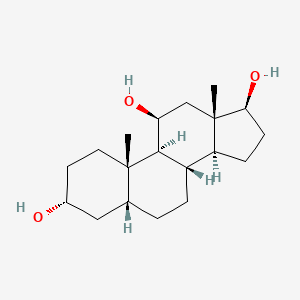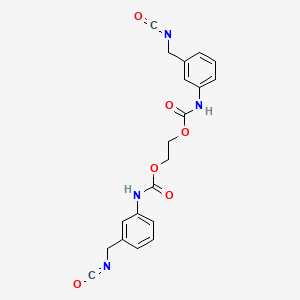
1-(Dimethoxymethyl)-4-ethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimethoxymethyl)-4-ethylpiperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a dimethoxymethyl group and an ethyl group attached to the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethoxymethyl)-4-ethylpiperazine typically involves the reaction of 4-ethylpiperazine with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Dimethoxymethyl)-4-ethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dimethoxymethyl group to a hydroxymethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 1-(Hydroxymethyl)-4-ethylpiperazine.
Substitution: Various substituted piperazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Dimethoxymethyl)-4-ethylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(Dimethoxymethyl)-4-ethylpiperazine exerts its effects involves interactions with various molecular targets. The dimethoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to target molecules. The piperazine ring can interact with receptors and enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
- 1-(Methoxymethyl)-4-ethylpiperazine
- 1-(Ethoxymethyl)-4-ethylpiperazine
- 1-(Dimethoxymethyl)-4-methylpiperazine
Comparison: 1-(Dimethoxymethyl)-4-ethylpiperazine is unique due to the presence of two methoxy groups on the methyl substituent, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The ethyl group on the piperazine ring also contributes to its distinct properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
82502-65-6 |
|---|---|
Fórmula molecular |
C9H20N2O2 |
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
1-(dimethoxymethyl)-4-ethylpiperazine |
InChI |
InChI=1S/C9H20N2O2/c1-4-10-5-7-11(8-6-10)9(12-2)13-3/h9H,4-8H2,1-3H3 |
Clave InChI |
BMDRMJFTYVEZRO-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


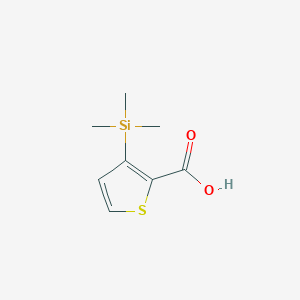


![3-[(Cyclopentyloxy)carbonyl]oxirane-2-carboxylic acid](/img/structure/B13787559.png)
